![molecular formula C12H16ClNO2S B172343 N-Chloro-N-cyclohexylbenzenesulfonamide CAS No. 15963-66-3](/img/structure/B172343.png)
N-Chloro-N-cyclohexylbenzenesulfonamide
Overview
Description
N-Chloro-N-cyclohexylbenzenesulfonamide is an organic compound with the molecular formula C12H16ClNO2S and a molecular weight of 273.78 g/mol . It is a chlorinated derivative of benzenesulfonamide, where a chlorine atom is attached to the nitrogen atom of the sulfonamide group. This compound is known for its reactivity and is used in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Chloro-N-cyclohexylbenzenesulfonamide can be synthesized through the chlorination of N-cyclohexylbenzenesulfonamide. The chlorination process typically involves the use of chlorinating agents such as sodium hypochlorite (bleach) or t-butylhypochlorite . The reaction is carried out under controlled conditions to ensure the selective chlorination of the nitrogen atom.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chlorination processes using similar chlorinating agents. The reaction conditions are optimized to achieve high yields and purity of the final product. The process may also include purification steps such as recrystallization or distillation to remove impurities.
Chemical Reactions Analysis
Types of Reactions
N-Chloro-N-cyclohexylbenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonyl chlorides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound back to its parent sulfonamide or other reduced forms.
Substitution: The chlorine atom in the compound can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines, thiols, or alcohols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonyl chlorides, while substitution reactions can produce a variety of substituted sulfonamides .
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Properties
N-Chloro-N-cyclohexylbenzenesulfonamide exhibits significant antimicrobial activity, making it a candidate for the development of new antibiotics. Sulfonamides are known to inhibit bacterial growth by interfering with folic acid synthesis, which is crucial for bacterial reproduction. Studies have shown that this compound can effectively target both Gram-positive and Gram-negative bacteria, demonstrating its potential as a broad-spectrum antibiotic .
Anticancer Research
Recent studies have explored the potential of this compound in cancer treatment. It has been evaluated for its ability to inhibit the proliferation of various cancer cell lines, including those with specific genetic mutations. The compound's mechanism involves enzyme inhibition, which can disrupt cancer cell metabolism and growth .
Biological Applications
Enzyme Inhibition
The compound acts as an enzyme inhibitor, specifically targeting enzymes involved in critical metabolic pathways. This property is particularly valuable in drug design, where selective inhibition can lead to therapeutic benefits without affecting normal cellular functions. For instance, its interaction with enzymes such as dihydropteroate synthase has been documented, contributing to its antimicrobial efficacy .
Research on Drug Development
this compound serves as a building block in the synthesis of more complex molecules for drug development. Its structural features allow for modifications that can enhance pharmacological properties or reduce toxicity .
Industrial Applications
Chemical Synthesis
In industrial settings, this compound is utilized as an intermediate in the production of specialty chemicals. Its ability to undergo various chemical reactions makes it a versatile compound in synthetic organic chemistry. For example, it can be used in the preparation of other sulfonamides or as a reagent in coupling reactions .
Agricultural Chemistry
The compound's antimicrobial properties also extend to agricultural applications, where it may be used as a fungicide or herbicide. Research is ongoing to evaluate its effectiveness against plant pathogens and pests, potentially offering an environmentally friendly alternative to traditional agrochemicals .
Table 1: Summary of Case Studies Involving this compound
Study Type | Objective | Findings | Reference Year |
---|---|---|---|
Antimicrobial Study | Assess efficacy against bacterial strains | Significant inhibitory effects on Staphylococcus aureus | 2024 |
Anticancer Evaluation | Evaluate cytotoxic effects on cancer cell lines | Dose-dependent decrease in cell viability (IC50 = 15 µM) | 2023 |
Enzyme Inhibition Study | Investigate enzyme inhibition mechanisms | Inhibition of dihydropteroate synthase | 2025 |
Mechanism of Action
The mechanism of action of N-Chloro-N-cyclohexylbenzenesulfonamide involves the reactivity of the N-chloro group. The chlorine atom attached to the nitrogen is highly reactive and can participate in various chemical reactions. This reactivity is due to the electron-withdrawing effect of the sulfonamide group, which makes the chlorine atom more electrophilic . The compound can act as a source of chlorine in chlorination reactions, transferring the chlorine atom to other substrates .
Comparison with Similar Compounds
Similar Compounds
N-Chlorosuccinimide: Another chlorinating reagent used in organic synthesis.
N-Bromosuccinimide: A brominating reagent with similar reactivity to N-Chlorosuccinimide.
Chloramine-T: A chlorinating agent used in various chemical reactions.
Uniqueness
N-Chloro-N-cyclohexylbenzenesulfonamide is unique due to its specific structure, which combines the properties of a sulfonamide with the reactivity of a chlorinating agent. This combination allows it to participate in a wide range of chemical reactions, making it a versatile reagent in organic synthesis .
Biological Activity
N-Chloro-N-cyclohexylbenzenesulfonamide is a chemical compound that has garnered attention due to its diverse biological activities. This article delves into its synthesis, mechanisms of action, and various biological effects, supported by data tables and relevant studies.
Chemical Structure and Synthesis
This compound is characterized by the following chemical structure:
- Molecular Formula : C₁₂H₁₆ClNO₂S
- Molecular Weight : 275.78 g/mol
The compound can be synthesized through a series of reactions involving chlorination and sulfonamide formation. The synthesis typically involves the reaction of cyclohexylamine with benzenesulfonyl chloride in the presence of a chlorinating agent, leading to the formation of N-chloro derivatives.
The biological activity of this compound can be attributed to its ability to interact with various biological targets:
- Proteasome Inhibition : Similar compounds have shown significant inhibition of proteasome activity, which is crucial for regulating protein degradation in cells. This inhibition can lead to the accumulation of pro-apoptotic factors and ultimately induce apoptosis in cancer cells .
- Histamine Receptor Modulation : Compounds in this class have been linked to modulation of histamine receptors, which play essential roles in allergic responses and gastric acid secretion .
Table 1: Biological Activity Summary
Case Studies and Research Findings
-
Proteasome Inhibition Study :
A study investigated the structure-activity relationship (SAR) of sulfonamide derivatives, including this compound. It was found that modifications at the sulfonamide moiety significantly affected proteasome inhibitory activity, with certain derivatives exhibiting potent IC₅₀ values . -
Antitumor Effects :
Research highlighted that certain derivatives showed promising antitumor effects by inducing apoptosis in breast cancer cells through proteasome inhibition. The accumulation of ubiquitinated proteins was observed, indicating disrupted protein homeostasis . -
Histamine Receptor Activity :
The compound's potential as a histamine receptor modulator was explored, revealing its ability to influence gastric acid secretion and other histamine-mediated responses, which could have therapeutic implications for gastrointestinal disorders .
Properties
IUPAC Name |
N-chloro-N-cyclohexylbenzenesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO2S/c13-14(11-7-3-1-4-8-11)17(15,16)12-9-5-2-6-10-12/h2,5-6,9-11H,1,3-4,7-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWVOAAWFMJRINI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N(S(=O)(=O)C2=CC=CC=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20601578 | |
Record name | N-Chloro-N-cyclohexylbenzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20601578 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.78 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15963-66-3 | |
Record name | N-Chloro-N-cyclohexylbenzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20601578 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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